9,9-Dimethyl-9H-fluoren-3-amine
Overview
Description
9,9-Dimethyl-9H-fluoren-3-amine: is an organic compound with the molecular formula C15H15N and a molecular weight of 209.29 g/mol . It is a derivative of fluorene, characterized by the presence of two methyl groups at the 9-position and an amine group at the 3-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-9H-fluoren-3-amine typically involves the methylation of fluorene followed by amination. One common method involves the reaction of fluorene with dimethyl carbonate in the presence of an alkaline substance to introduce the methyl groups . The resulting 9,9-dimethylfluorene is then subjected to amination using suitable amine sources under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in specialized chemical manufacturing facilities equipped with the necessary safety and environmental controls .
Chemical Reactions Analysis
Types of Reactions: 9,9-Dimethyl-9H-fluoren-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include fluorenone derivatives, substituted fluorenes, and various amine derivatives .
Scientific Research Applications
9,9-Dimethyl-9H-fluoren-3-amine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-9H-fluoren-3-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and other interactions with various biomolecules, influencing their structure and function. In materials science, its unique electronic properties contribute to its effectiveness in applications such as organic semiconductors and nonlinear optical materials .
Comparison with Similar Compounds
Bis-(9,9-dimethyl-9H-fluoren-2-yl)-amine: This compound has similar structural features but differs in the position of the amine group.
9,9-Dimethyl-9H-fluoren-2-amine: Another derivative of fluorene with the amine group at a different position.
Uniqueness: 9,9-Dimethyl-9H-fluoren-3-amine is unique due to the specific positioning of its amine group, which imparts distinct chemical and physical properties. This positioning affects its reactivity and interactions with other molecules, making it valuable in specific research and industrial applications .
Properties
IUPAC Name |
9,9-dimethylfluoren-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-15(2)13-6-4-3-5-11(13)12-9-10(16)7-8-14(12)15/h3-9H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGIQOAHYUJVFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N)C3=CC=CC=C31)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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